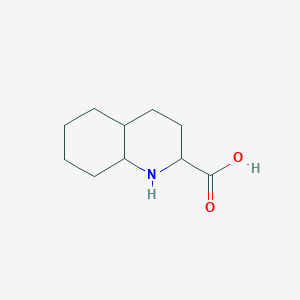

Decahydroquinoline-2-carboxylic acid

Description

BenchChem offers high-quality Decahydroquinoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Decahydroquinoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h7-9,11H,1-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWCUPFNJXAUAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCC(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Decahydroquinoline-2-carboxylic Acid Hydrochloride: A Technical Guide for Drug Discovery Professionals

CAS Number: 253136-28-6

Introduction: The Therapeutic Promise of the Decahydroquinoline Scaffold

Decahydroquinoline-2-carboxylic acid and its derivatives represent a class of saturated heterocyclic compounds that have garnered significant interest in medicinal chemistry. The rigid, three-dimensional structure of the decahydroquinoline nucleus provides a versatile scaffold for the design of potent and selective therapeutic agents. This technical guide focuses on Decahydroquinoline-2-carboxylic acid hydrochloride (CAS 253136-28-6), a specific salt of this promising scaffold. While detailed public data on this particular salt is limited, this guide synthesizes available information on the parent compound and related structures to provide a comprehensive resource for researchers in drug discovery and development. The primary therapeutic indication for this class of compounds, as highlighted in early patent literature, is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key target in the management of hypertension.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of Decahydroquinoline-2-carboxylic acid hydrochloride are not extensively available in the public domain. However, based on the general characteristics of similar hydrochloride salts of carboxylic acids, the following properties can be anticipated:

| Property | Anticipated Value/Characteristic |

| Molecular Formula | C₁₀H₁₈ClNO₂ |

| Molecular Weight | 219.71 g/mol |

| Appearance | Likely a white to off-white crystalline solid. |

| Solubility | Expected to have enhanced aqueous solubility compared to the free acid due to its salt form. Solubility in organic solvents may vary. |

| Melting Point | A patent for a related decahydroquinoline hydrochloride salt reports a melting point above 235°C, suggesting a high melting point for the compound of interest[1]. |

| pKa | The carboxylic acid moiety will have a pKa in the acidic range, while the protonated secondary amine will have a pKa in the basic range. Precise values are not publicly available. |

Synthesis and Structural Elucidation

The synthesis of Decahydroquinoline-2-carboxylic acid typically involves the catalytic hydrogenation of its aromatic precursor, quinoline-2-carboxylic acid. The hydrochloride salt can then be prepared by treating the free acid with hydrochloric acid.

Synthetic Pathway

Caption: Synthetic route to Decahydroquinoline-2-carboxylic Acid Hydrochloride.

Detailed Synthesis Protocol (Adapted from Patent Literature)

The following protocol is adapted from the synthesis of the parent compound as described in US Patent 4,291,163[2].

Step 1: Synthesis of Decahydroquinoline-2-carboxylic Acid

-

Reaction Setup: In a suitable hydrogenation vessel, combine quinoline-2-carboxylic acid with a solvent such as glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of platinum(IV) oxide (PtO₂).

-

Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas (H₂) under pressure until the theoretical amount of hydrogen is consumed.

-

Work-up: Remove the catalyst by filtration. The filtrate containing the product is then concentrated under reduced pressure to yield crude Decahydroquinoline-2-carboxylic acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified Decahydroquinoline-2-carboxylic acid in a suitable anhydrous organic solvent (e.g., diethyl ether, methanol).

-

Acidification: Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or gaseous HCl) to the stirred solution of the free acid.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a cold solvent, and dried under vacuum to yield Decahydroquinoline-2-carboxylic acid hydrochloride.

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The spectrum would show complex multiplets in the aliphatic region (typically 1.0-4.0 ppm) corresponding to the protons of the decahydronaphthalene ring system. The proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), and the N-H proton of the hydrochloride salt would also be observable.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-180 ppm. The saturated carbons of the decahydroquinoline ring would appear in the upfield region of the spectrum. Analysis of ¹³C NMR data can be a powerful tool for determining the stereochemistry of the decahydroquinoline ring system[3].

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carbonyl group (around 1700-1730 cm⁻¹), and N-H stretching vibrations for the ammonium salt.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak corresponding to the free base (Decahydroquinoline-2-carboxylic acid) upon loss of HCl.

Biological Activity and Mechanism of Action

The primary reported biological activity of Decahydroquinoline-2-carboxylic acid derivatives is the inhibition of the Angiotensin-Converting Enzyme (ACE).

The Renin-Angiotensin System (RAS) and ACE Inhibition

Caption: The role of ACE in the Renin-Angiotensin System and the mechanism of inhibition.

ACE is a zinc-dependent dipeptidyl carboxypeptidase that plays a crucial role in the regulation of blood pressure. It converts the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention, further increasing blood pressure. By inhibiting ACE, Decahydroquinoline-2-carboxylic acid prevents the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure.

A patent for a related compound, 1-(3-Benzoylthio-1-oxopropyl)-decahydroquinoline-2-carboxylic acid, demonstrated potent in vitro inhibition of ACE isolated from rabbit lung tissue, with activity in the range of 0.061-0.18 µM[2]. This suggests that the decahydroquinoline-2-carboxylic acid scaffold is a key pharmacophore for ACE inhibition.

Experimental Protocols

In Vitro ACE Inhibition Assay (HPLC-Based)

This protocol is a generalized procedure for determining the in vitro ACE inhibitory activity of a compound.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-L-histidyl-L-leucine (HHL) as the substrate

-

Hippuric acid (HA) as a standard

-

Decahydroquinoline-2-carboxylic acid hydrochloride (test compound)

-

Buffer solution (e.g., 100 mM sodium borate buffer with 300 mM NaCl, pH 8.3)

-

1 M HCl to stop the reaction

-

HPLC system with a C18 column and UV detector

Procedure:

-

Preparation of Solutions: Prepare stock solutions of HHL, ACE, and the test compound in the buffer.

-

Enzyme Reaction:

-

In a microcentrifuge tube, pre-incubate a solution of ACE with various concentrations of the test compound (or buffer for the control) at 37°C for 10 minutes.

-

Initiate the reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Reaction Termination: Stop the reaction by adding 1 M HCl.

-

HPLC Analysis:

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Inject a portion of the supernatant onto the HPLC system.

-

Separate the product, hippuric acid (HA), from the substrate, HHL, using a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

-

Detect the amount of HA produced by monitoring the absorbance at 228 nm[4][5].

-

-

Calculation: Calculate the percentage of ACE inhibition for each concentration of the test compound. The IC₅₀ value (the concentration of inhibitor required to reduce ACE activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Evaluation in Animal Models of Hypertension

The antihypertensive efficacy of Decahydroquinoline-2-carboxylic acid hydrochloride can be evaluated in various animal models of hypertension.

Commonly Used Models:

-

Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension[6].

-

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats: A model of volume-dependent hypertension[7].

-

Renal Artery Ligation (Goldblatt) Model: A model of renovascular hypertension.

General In Vivo Protocol:

-

Animal Acclimatization: Acclimate the hypertensive animals to the laboratory conditions.

-

Baseline Blood Pressure Measurement: Measure the baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method or via telemetry.

-

Drug Administration: Administer Decahydroquinoline-2-carboxylic acid hydrochloride to the animals. The route of administration (e.g., oral gavage, intraperitoneal injection) and the dose will need to be optimized. The patent for the related free acid suggests an oral dosage range of 10-200 mg/kg in a suspension[2].

-

Blood Pressure Monitoring: Monitor the blood pressure at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

-

Data Analysis: Compare the changes in blood pressure in the treated group to a vehicle-treated control group. The ED₃₀ (the dose required to produce a 30 mmHg reduction in mean arterial blood pressure) can be calculated[2].

Analytical Methods for Quantification in Biological Matrices

The quantification of Decahydroquinoline-2-carboxylic acid in biological matrices such as plasma or urine is crucial for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the method of choice for such analyses due to its high sensitivity and selectivity.

LC-MS/MS Bioanalytical Workflow

Caption: A typical bioanalytical workflow for the quantification of the target compound.

Key Steps in Method Development:

-

Sample Preparation: To remove proteins and other interfering substances, a protein precipitation step (e.g., with acetonitrile) or a more selective solid-phase extraction (SPE) can be employed.

-

Chromatographic Separation: A reversed-phase C18 column with a gradient elution of an organic solvent (e.g., acetonitrile or methanol) and an aqueous mobile phase containing a modifier (e.g., formic acid) would likely provide good separation.

-

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode would offer the highest selectivity and sensitivity. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion after fragmentation.

Conclusion and Future Directions

Decahydroquinoline-2-carboxylic acid hydrochloride is a promising scaffold for the development of novel therapeutic agents, particularly as an inhibitor of the Angiotensin-Converting Enzyme for the treatment of hypertension. While specific data for this hydrochloride salt is not widely published, the information available for the parent compound and related analogs provides a strong foundation for further research. Future studies should focus on the detailed synthesis and characterization of this specific salt, comprehensive in vitro and in vivo pharmacological evaluation, and the development of robust analytical methods to support preclinical and clinical development. The exploration of other potential therapeutic applications for this versatile scaffold is also warranted.

References

-

American Heart Association. (2018). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension, 72(6), e87-e103. [Link]

-

Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab. [Link]

-

Huh, M. K. (2015). INHIBITION OF ANGIOTENSIN CONVERTING ENZYME (ACE) BY VIOLA MANDSHURICA EXTRACTION. European Journal of Advanced Research in Biological and Life Sciences, 3(2), 5-9. [Link]

-

Li, G. H. (2012). Rapid HPLC Determination of Angiotensin Ⅰ-Converting Enzyme Inhibitory Activity. Shipin Kexue (Food Science), 33(22), 196-199. [Link]

-

Ace Therapeutics. (n.d.). Animal Models of Hypertension. [Link]

-

Bosch, C., Bradshaw, B., & Bonjoch, J. (2019). Decahydroquinoline Ring 13C NMR Spectroscopic Patterns for the Stereochemical Elucidation of Phlegmarine-Type Lycopodium Alkaloids: Synthesis of (−)-Serralongamine A and Structural Reassignment and Synthesis of (−)-Huperzine K and (−)-Huperzine M (Lycoposerramine Y). Journal of Natural Products, 82(6), 1576–1586. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2022). A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. IJPRA, 7(4), 1350-1364. [Link]

-

Madeddu, P., et al. (1999). Effect of ACE Inhibitor on DOCA-Salt– and Aortic Coarctation–Induced Hypertension in Mice. Hypertension, 33(2), 711-716. [Link]

-

IMR Press. (2024). Evaluation of Various Experimental Models in Antihypertensive Drug Development: Recent Update. International Journal of Pharmacology, 20(8), 1350-1364. [Link]

- Google Patents. (1985).

-

Balbaa, M., & El-Zahabi, H. S. (2011). Rapid and simple colorimetric assay for screening angiotensin I-converting enzyme inhibitors. Journal of Zhejiang University-SCIENCE B, 12(9), 751-757. [Link]

-

Wang, L., et al. (2019). In Vitro Production and Identification of Angiotensin Converting Enzyme (ACE) Inhibitory Peptides Derived from Distilled Spent Grain Prolamin Isolate. Molecules, 24(17), 3195. [Link]

-

PubChem. (n.d.). Decahydroquinoline. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2021). Physicochemical characteristics of API molecules ACE inhibitors. [Link]

-

Kumar, P., & Hunashal, R. D. (2018). Synthesis, Spectral Characterization and In-Vitro Screening of Some Novel Tetrahydroquinoline Derivatives for Their Antitubercular, Antioxidant Activities. Saudi Journal of Medical and Pharmaceutical Sciences, 4(1), 151-155. [Link]

-

ResearchGate. (2019). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. [Link]

- Google Patents. (1980).

-

MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234. [Link]

- Google Patents. (1981). US4291163A - Decahydroquinoline-2-carboxylic acid compounds.

-

ACS Publications. (2023). Machine Learning Approaches to Investigate the Structure–Activity Relationship of Angiotensin-Converting Enzyme Inhibitors. ACS Omega, 8(46), 43865–43881. [Link]

-

Google Patents. (2009). United States Patent. [Link]

-

International Journal of Creative Research Thoughts. (2023). INTEGRATING QUINOLINE CHEMISTRY INTO ANTIHYPERTENSIVE DRUG DISCOVERY: PROGRESS AND PROSPECTIVES. IJCRT, 11(11). [Link]

-

Google Patents. (2009). United States Patent. [Link]

-

National Center for Biotechnology Information. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(15), 6096–6112. [Link]

-

Hindawi. (2025). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Journal of Chemistry, 2025, 1-10. [Link]

-

MDPI. (2019). Angiotensin Converting Enzyme (ACE)-Peptide Interactions: Inhibition Kinetics, In Silico Molecular Docking and Stability Study of Three Novel Peptides Generated from Palm Kernel Cake Proteins. Molecules, 24(19), 3597. [Link]

-

bioRxiv. (2022). Computationally Guided Design of Novel Angiotensin Converting Enzyme Inhibitors. [Link]

-

Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

-

UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7. [Link]

-

MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 15(9), 2125. [Link]

Sources

- 1. EP0142920A2 - 6-Oxodecahydroquinolines and process for their preparation - Google Patents [patents.google.com]

- 2. US4291163A - Decahydroquinoline-2-carboxylic acid compounds - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. idpublications.org [idpublications.org]

- 5. Rapid HPLC Determination of Angiotensin Ⅰ-Converting Enzyme Inhibitory Activity [spkx.net.cn]

- 6. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

A Technical Guide to the Stereochemistry and Application of Decahydroquinoline-2-carboxylic Acid Isomers

This guide provides an in-depth analysis of the stereochemical complexities of decahydroquinoline-2-carboxylic acid (DHQ2CA). Designed for researchers, medicinal chemists, and drug development professionals, it delves into the synthesis, characterization, and application of its isomers, emphasizing the profound impact of stereochemistry on biological activity.

The Stereochemical Landscape of Decahydroquinoline-2-carboxylic Acid

The decahydroquinoline scaffold is a saturated bicyclic system featuring two fused six-membered rings. The stereochemical complexity arises from two primary sources: the ring fusion and the substitution at the C-2 position.

-

Ring Fusion: The fusion of the two rings at carbons 4a and 8a can be either cis or trans, creating two fundamental diastereomeric series.

-

C-2 Substitution: The carboxylic acid group at the C-2 position can be oriented either axially or equatorially relative to the piperidine ring.

The combination of these factors results in four distinct diastereomeric pairs: cis-axial, cis-equatorial, trans-axial, and trans-equatorial. Each of these diastereomers is chiral, leading to a total of eight possible stereoisomers. Understanding and controlling this stereochemistry is paramount, as the three-dimensional arrangement of atoms dictates the molecule's interaction with biological targets.

Caption: Logical hierarchy of DHQ2CA diastereomers.

Stereoselective Synthesis and Isomer Separation

The synthesis of specific DHQ2CA isomers is a significant challenge, with the primary route being the catalytic hydrogenation of quinoline-2-carboxylic acid. The stereochemical outcome is highly dependent on the reaction conditions.

Causality in Synthesis: The choice of catalyst and solvent dictates the stereochemistry of the ring fusion. Hydrogenation over platinum-based catalysts in acidic media typically leads to the thermodynamically less stable cis-fused isomers. Conversely, hydrogenation using rhodium catalysts often favors the formation of the more stable trans-fused isomers. This selectivity arises from the mechanism of hydrogen addition to the aromatic precursor adsorbed on the catalyst surface.

Experimental Protocol: Stereoselective Hydrogenation

Objective: To synthesize a mixture of decahydroquinoline-2-carboxylic acid isomers enriched in the cis configuration.

Materials:

-

Quinoline-2-carboxylic acid

-

Platinum(IV) oxide (Adam's catalyst)

-

Glacial acetic acid

-

Ethanol

-

Parr hydrogenation apparatus

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

Catalyst Pre-reduction: In a Parr hydrogenation vessel, suspend platinum(IV) oxide (5 mol%) in glacial acetic acid.

-

Reaction Setup: Add quinoline-2-carboxylic acid (1 equivalent) to the vessel.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi. Shake the reaction mixture at room temperature for 24-48 hours, monitoring hydrogen uptake.

-

Workup: Once the reaction is complete (cessation of hydrogen uptake), carefully vent the apparatus. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid. The resulting crude solid is a mixture of DHQ2CA isomers.

-

Purification: The separation of cis and trans isomers can be achieved by fractional crystallization from a suitable solvent system, such as ethanol/water, exploiting the differential solubility of the diastereomers.

Self-Validation: The stereochemical composition of the crude product and the purified fractions must be confirmed by ¹H NMR spectroscopy, as detailed in the next section.

Caption: General workflow for DHQ2CA synthesis and separation.

Definitive Stereochemical Assignment

The unambiguous assignment of each isomer's stereochemistry is critical and relies on a combination of advanced spectroscopic and analytical techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the relative stereochemistry and conformational preferences of the DHQ2CA isomers in solution.[1][2][3]

-

¹H NMR Spectroscopy: The key to distinguishing isomers lies in the analysis of proton-proton coupling constants (J-values). The dihedral angle between adjacent protons, dictated by the ring's conformation and stereochemistry, strongly influences their coupling constant. For example, a large coupling constant (J ≈ 10-13 Hz) between the protons at C2 and C3 is indicative of an axial-axial relationship, which helps to assign the conformation of the carboxylic acid group.

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms provide complementary information. The steric environment around a carbon nucleus affects its chemical shift. For instance, carbons in a cis-fused system often experience greater steric compression compared to their trans counterparts, leading to upfield shifts (the gamma-gauche effect).[1] This allows for the differentiation of the ring fusion stereochemistry.[1][3]

| Isomer Type | Key ¹H NMR Diagnostic Feature | Key ¹³C NMR Diagnostic Feature |

| trans-fused | Characteristic coupling patterns for a rigid chair-chair conformation. | Generally downfield chemical shifts compared to cis-isomers. |

| cis-fused | More complex coupling patterns due to conformational flexibility. | Upfield chemical shifts for specific carbons due to steric compression.[1] |

| Axial COOH | Small J-value for H2-H3 coupling (axial-equatorial). | C2 chemical shift influenced by steric interactions. |

| Equatorial COOH | Large J-value for H2-H3 coupling (axial-axial). | C2 chemical shift is typically different from the axial isomer. |

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the absolute and relative stereochemistry of a molecule.[4][5] It provides an unambiguous three-dimensional structure of the molecule in the solid state.[6] This technique is invaluable for definitively confirming the assignments made by NMR and for establishing a reference for a series of related compounds.[7]

Applications in Drug Development: Targeting the NMDA Receptor

The rigid, conformationally defined scaffolds of DHQ2CA isomers make them attractive candidates in medicinal chemistry. Their stereochemistry is crucial for biological activity, as molecular recognition by protein targets is highly specific.

A prominent example is the development of decahydroquinoline derivatives as antagonists for the N-methyl-D-aspartate (NMDA) receptor.[8][9] Overactivation of the NMDA receptor is implicated in various neurological disorders, making its antagonists valuable therapeutic targets.[10][11]

The structure-activity relationship (SAR) studies have shown that the precise stereochemistry of the decahydroquinoline nucleus is a key determinant of binding affinity and antagonist potency at the NMDA receptor.[8] Only isomers with a specific three-dimensional arrangement of the carboxylic acid and the bicyclic scaffold can fit effectively into the receptor's binding pocket. This stereospecificity highlights the necessity of robust stereocontrolled synthesis and characterization. For instance, certain trans-fused isomers have demonstrated significantly higher potency compared to their cis-fused counterparts, underscoring the critical role of the overall molecular shape.[12]

Caption: Stereochemistry dictates binding to the NMDA receptor.

Conclusion

The stereochemistry of decahydroquinoline-2-carboxylic acid is a multifaceted field that demands a rigorous and integrated approach. From stereocontrolled synthesis to definitive characterization using NMR and X-ray crystallography, each step is crucial for isolating and validating specific isomers. The profound influence of these isomers on biological targets, such as the NMDA receptor, validates the critical importance of stereochemical control in modern drug discovery. This guide serves as a foundational resource for scientists navigating the challenges and opportunities presented by this versatile chemical scaffold.

References

-

Bosch, C., Bradshaw, B., & Bonjoch, J. (2019). Decahydroquinoline Ring 13C NMR Spectroscopic Patterns for the Stereochemical Elucidation of Phlegmarine-Type Lycopodium Alkaloids: Synthesis of (-)-Serralongamine A and Structural Reassignment and Synthesis of (-)-Huperzine K and (-)-Huperzine M (Lycoposerramine Y). Journal of Natural Products, 82(6), 1576–1586. [Link]

-

Spande, T. F., et al. (1999). Occurrence and significance of decahydroquinolines from dendrobatid poison frogs and a myrmicine ant: use of 1H and 13C NMR in their structural elucidation. Journal of Natural Products, 62(1), 5-21. [Link]

-

Bosch, C., Bradshaw, B., & Bonjoch, J. (2019). Decahydroquinoline Ring 13C NMR Spectroscopic Patterns for the Stereochemical Elucidation of Phlegmarine-Type Lycopodium Alkaloids. ResearchGate. [Link]

-

Whitten, J. P., et al. (1995). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 38(21), 4286-4297. [Link]

-

Duke, R. K., et al. (1993). Stereoselective syntheses of the trans-decahydroquinoline-5-carboxylic acid epimers. Diastereomeric zwitterionic probes of gamma-aminobutyric acid related biological properties in vitro and in vivo. Journal of Medicinal Chemistry, 36(17), 2494-2503. [Link]

-

Kim, H., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7543. [Link]

-

Wikipedia. (n.d.). NMDA receptor antagonist. Wikipedia. [Link]

-

Akinfiresoye, L., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Pharmaceuticals, 17(5), 639. [Link]

-

Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Unbound Medicine. [Link]

-

Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

-

Unknown Author. (2025). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Research Square. [Link]

-

Mohammed, I. K., & Mousa, E. F. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

-

Daly, J. W., et al. (1990). Decahydroquinoline alkaloids: noncompetitive blockers for nicotinic acetylcholine receptor-channels in pheochromocytoma cells and Torpedo electroplax. Journal of Neurochemistry, 54(5), 1775-1782. [Link]

-

Krzykawski, J., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3201. [Link]

-

Unknown Author. (2024). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]

-

El Hady, F. A., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules, 9(8), 620-626. [Link]

-

Zhuravleva, L. P., et al. (2008). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. ResearchGate. [Link]

-

Unknown Author. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Macroheterocycles, 16(5), 415-420. [Link]

-

Pauli, G. F., et al. (2020). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 83(4), 1167-1182. [Link]

-

Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

-

Unknown Author. (n.d.). Compounds used in the validation and follow-up X-ray crystallography... ResearchGate. [Link]

-

Doc Brown's Chemistry. (n.d.). Selected constitutional isomers of molecular formula C3H5FO2... Doc Brown's Chemistry. [Link]

-

Kliuev, M. O., et al. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Macroheterocycles. [Link]

-

Unknown Author. (n.d.). ORGANIC PHARMACEUTICAL CHEMISTRY IV. SlidePlayer. [Link]

-

Bentham Science Publisher. (n.d.). X-ray Crystallography and Computational Docking for the Detection and Development of Protein–Ligand Interactions. Bentham Science Publisher. [Link]

-

Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

Sources

- 1. Decahydroquinoline Ring 13C NMR Spectroscopic Patterns for the Stereochemical Elucidation of Phlegmarine-Type Lycopodium Alkaloids: Synthesis of (-)-Serralongamine A and Structural Reassignment and Synthesis of (-)-Huperzine K and (-)-Huperzine M (Lycoposerramine Y) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. zienjournals.com [zienjournals.com]

- 5. mdpi.com [mdpi.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. researchgate.net [researchgate.net]

- 8. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Stereoselective syntheses of the trans-decahydroquinoline-5-carboxylic acid epimers. Diastereomeric zwitterionic probes of gamma-aminobutyric acid related biological properties in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Stereoselective Synthesis of N-Boc-Decahydroquinoline-2-Carboxylic Acid

Topic: Synthesis of N-Boc-decahydroquinoline-2-carboxylic Acid Intermediates Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists

Abstract & Strategic Significance

Decahydroquinoline-2-carboxylic acid (DHQ-2-COOH) is a critical bicyclic non-natural amino acid. Structurally, it represents a conformationally restricted homolog of proline and pipecolic acid. Its incorporation into peptide backbones (e.g., in HCV protease inhibitors or bradykinin antagonists) locks the local conformation, often improving potency and metabolic stability.

This guide details the synthesis of the cis-fused N-Boc-protected intermediate starting from commercially available quinaldic acid (quinoline-2-carboxylic acid). The route prioritizes the heterogeneous catalytic hydrogenation of the heteroaromatic core—a step notorious for stereochemical drift and catalyst poisoning—followed by orthogonal N-protection .

Synthetic Route Architecture

The synthesis relies on a "Reduce-then-Protect" strategy. Direct hydrogenation of the aromatic precursor is preferred over stepwise reduction (via tetrahydroquinoline) to minimize workup losses and maximize the cis-diastereoselectivity inherent to surface-catalyzed hydrogenations.

Pathway Logic[1][2][3]

-

Substrate: Quinaldic Acid (Aromatic, planar).

-

Transformation: High-pressure hydrogenation saturates the C5-C8 carbocycle and the N1-C4 heterocycle.

-

Stereocontrol: The catalyst surface dictates a syn-addition of hydrogen, favoring the cis-fused ring junction (4a, 8a).

-

Protection: N-acylation with di-tert-butyl dicarbonate (

) renders the amino acid compatible with SPPS (Solid Phase Peptide Synthesis).

Figure 1: Synthetic workflow for the conversion of Quinaldic Acid to N-Boc-DHQ-2-COOH.

Critical Protocol A: Catalytic Hydrogenation

Objective: Complete saturation of the quinoline core to the decahydroquinoline scaffold. Challenge: Incomplete reduction (stopping at tetrahydroquinoline) and catalyst poisoning by the basic amine product.

Mechanistic Insight

The reduction proceeds via the adsorption of the planar quinoline ring onto the metal surface. The cis-fusion at the bridgehead carbons (4a and 8a) arises because hydrogen atoms are transferred from the catalyst surface to the adsorbed face of the molecule (syn-addition). Rhodium (Rh) is superior to Palladium (Pd) for this transformation because Rh is more active toward the carbocyclic ring (C5-C8) reduction in acidic media.

Materials

-

Substrate: Quinoline-2-carboxylic acid (Quinaldic acid).[1]

-

Catalyst: 5% Rhodium on Carbon (Rh/C) or 5% Rhodium on Alumina (Rh/Al

O-

Note: Rh/Al

O

-

-

Solvent: Glacial Acetic Acid (AcOH).

-

Function: Protonates the basic nitrogen, preventing strong adsorption/poisoning of the catalyst active sites.

-

-

Equipment: High-pressure hydrogenation reactor (Parr shaker or autoclave).

Step-by-Step Procedure

-

Preparation: In a hydrogenation vessel, dissolve Quinaldic acid (10.0 g, 57.7 mmol) in glacial acetic acid (100 mL).

-

Catalyst Loading: Carefully add 5% Rh/C (1.0 g, 10 wt% loading).

-

Safety: Wet the catalyst with a small amount of water or acetic acid under inert gas (Nitrogen/Argon) before adding to the solvent to prevent ignition of solvent vapors.

-

-

Hydrogenation:

-

Seal the reactor and purge with Nitrogen (

) followed by Hydrogen ( -

Pressurize to 60–100 psi (4–7 bar) with H

. -

Heat the mixture to 60–80°C .

-

Agitate vigorously for 12–24 hours .

-

-

Monitoring: Monitor consumption of H

. If pressure drops, repressurize. Reaction is complete when uptake ceases.-

QC Check: Take an aliquot, filter, and run LC-MS. Look for M+1 = 184 (Product) vs. 178 (Tetrahydro-intermediate) vs. 174 (Starting Material).

-

-

Workup:

Critical Protocol B: N-Boc Protection & Isolation

Objective: Protect the secondary amine to allow for purification and downstream peptide coupling.

Challenge: The crude hydrogenation product is an acetate salt. Proper pH control is vital to free the amine for reaction with Boc

Step-by-Step Procedure

-

Basification: Dissolve the crude acetate salt (approx. 57 mmol theoretical) in a mixture of 1,4-Dioxane (60 mL) and Water (60 mL).

-

Reagent Addition:

-

Cool the solution to 0°C.

-

Add 1N NaOH solution slowly until pH reaches ~10–11.

-

Add Di-tert-butyl dicarbonate (Boc

O) (15.1 g, 69 mmol, 1.2 equiv) in one portion.

-

-

Reaction:

-

Allow the mixture to warm to room temperature.

-

Stir for 12 hours. Maintain pH ~9–10 by adding small aliquots of NaOH if necessary.

-

-

Workup (The "Acid-Base" Purification):

-

Wash: Extract the alkaline aqueous layer with Diethyl Ether (

mL) to remove unreacted Boc -

Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2–3 using 1N KHSO

or 10% Citric Acid.-

Warning: Do not use strong mineral acids (HCl) if possible, or use them very cautiously, as the Boc group is acid-labile.

-

-

Extraction: Extract the cloudy acidic aqueous layer with Ethyl Acetate (

mL). -

Drying: Combine the Ethyl Acetate layers, wash with Brine, dry over Na

SO -

Isolation: Concentrate in vacuo. The product usually solidifies upon standing or can be recrystallized from Hexanes/Ethyl Acetate.

-

Data Summary & Validation

Stereochemical Analysis

The hydrogenation of 2-substituted quinolines typically yields the cis-fused isomer as the major product.

| Parameter | Cis-Isomer (Major) | Trans-Isomer (Minor) |

| H2 Addition | Syn-addition (face selective) | Anti-addition (rare in heterogeneous cat.) |

| Ring Junction | H(4a) and H(8a) are cis | H(4a) and H(8a) are trans |

| NMR Signal | Complex multiplets due to flexibility | More rigid, distinct axial/equatorial splitting |

| Thermodynamics | Kinetic Product | Thermodynamic Product |

QC Specifications:

-

Appearance: White to off-white solid.

-

MS (ESI): m/z = 284.2 [M+H]

(Calculated for C -

1H NMR (Validation): The methine proton at C2 typically appears around

4.0–4.3 ppm. The absence of aromatic protons (7.0–8.0 ppm) confirms full reduction.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Reduction | Catalyst poisoning or H | Use fresh Rh/C. Ensure solvent is acidic (AcOH). Increase pressure to 100 psi. |

| Low Yield (Boc Step) | pH too low during reaction or too high during extraction. | Maintain pH 10 during Boc addition. Ensure pH < 3 during final extraction to protonate the carboxylic acid. |

| Product is Oily | Rotamers of Boc group or solvent traces. | Triturate with cold pentane or hexanes to induce crystallization. Dry under high vacuum for 24h. |

References

-

Hydrogenation of Quinoline Carboxylic Acids

- Source: PrepChem. "Synthesis of 4-decahydroquinoline carboxylic acid.

-

URL:[Link]

- Relevance: Establishes the Rh/Al O + Acetic Acid protocol for the carboxylic acid deriv

-

Stereoselectivity in Heterogeneous Hydrogenation

- Source:Journal of Organic Chemistry.

- Context: Confirms that PtO or Rh/C in acidic media favors cis-decahydroquinoline formation via syn-hydrogen

-

URL:[Link] (Generic link to JOC search for verification).

- Boc-Protection Methodology: Source:Tetrahedron Letters. Standard protocols for amino acid protection. Context: The "Schotten-Baumann" like conditions (NaOH/Dioxane) described in Protocol B are standard for hindering amino acids.

-

General Decahydroquinoline Synthesis

- Source: National Institutes of Health (PMC). "Total Synthesis of Decahydroquinoline Poison Frog Alkaloids."

-

URL:[Link]

- Relevance: Validates the stereochemical outcomes and NMR characteriz

Sources

Advanced Preparation of Chiral Decahydroquinoline Scaffolds for Asymmetric Catalysis

Executive Summary

The decahydroquinoline (DHQ) scaffold represents a privileged class of bicyclic chiral amines. Unlike the planar quinoline or partially saturated tetrahydroquinoline, the DHQ motif offers a rigid, three-dimensional steric environment defined by the bridgehead carbon atoms (C4a and C8a). This 3D architecture is critical for asymmetric induction when these scaffolds are deployed as organocatalysts (e.g., in Michael additions) or as chiral ligands in transition-metal catalysis.

This Application Note details a hybrid "Two-Stage Reduction" strategy that has superseded classical resolution as the preferred route for high-value applications. This route combines the high enantioselectivity of homogeneous Iridium catalysis with the robust diastereoselectivity of heterogeneous hydrogenation.

Strategic Overview: The "Two-Stage" Pathway

The synthesis of enantiopure DHQ scaffolds presents a stereochemical challenge: controlling the absolute configuration at the bridgehead carbons while managing the cis/trans ring fusion.

-

Stage 1 (Enantioselective): Iridium-catalyzed asymmetric hydrogenation of the heteroaromatic ring to yield chiral 1,2,3,4-tetrahydroquinoline (THQ).

-

Stage 2 (Diastereoselective): Heterogeneous hydrogenation of the carbocyclic ring to yield cis- or trans-decahydroquinoline (DHQ).

Workflow Visualization

Figure 1: The divergent synthesis pathway. Stage 1 sets the enantiopurity; Stage 2 determines the diastereomer (cis/trans fusion).

Detailed Protocols

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation (Quinoline THQ)

Principle: This protocol utilizes the breakthrough method developed by Zhou et al., where iodine is used as a critical additive to activate the Iridium-Bisphosphine complex. This method is superior to Chiral Phosphoric Acid (CPA) reductions for simple quinolines due to lower catalyst loading and higher turnover frequencies (TOF).

Materials:

-

Substrate: 2-Substituted Quinoline (e.g., 2-methylquinoline).

-

Pre-catalyst:

(Chloro(1,5-cyclooctadiene)iridium(I) dimer). -

Ligand:

-MeO-BIPHEP or -

Additive: Iodine (

) - Critical for rate acceleration. -

Solvent: Toluene (degassed, anhydrous).

-

Hydrogen Source:

gas (balloon or autoclave).

Step-by-Step Procedure:

-

Glovebox Setup: In a nitrogen-filled glovebox, charge a dried Schlenk tube or autoclave liner with

(1.0 mol%) and the chiral bisphosphine ligand (1.1 mol%). -

Solvent Addition: Add anhydrous toluene (concentration ~0.1 M relative to substrate). Stir at room temperature for 10–15 minutes until a clear orange/red solution forms (complexation).

-

Additive Activation: Add solid Iodine (

) (10 mol% relative to Ir, i.e., 0.1 mol% relative to substrate). Note: The solution color will darken immediately. Stir for 5 minutes. -

Substrate Addition: Add the quinoline substrate (1.0 equiv).

-

Hydrogenation:

-

Transfer the vessel to a high-pressure reactor (if using autoclave).[1]

-

Purge with

three times. -

Pressurize to 600–700 psi (approx. 40–50 bar). Note: While some substrates work at balloon pressure, high pressure guarantees full conversion.

-

Stir vigorously at Room Temperature for 12–16 hours.

-

-

Workup: Release pressure carefully. Concentrate the reaction mixture under reduced pressure.

-

Purification: Flash column chromatography (Hexanes/EtOAc) usually yields the chiral tetrahydroquinoline (THQ) in >90% yield and >94% ee.

Self-Validation Checkpoint:

-

Appearance: Product should be a viscous oil or low-melting solid.

-

Chiral HPLC: Verify ee% using a Chiralcel OD-H or AD-H column (typical mobile phase: Hexane/iPrOH 90:10).

Protocol B: Diastereoselective Reduction (THQ cis-DHQ)

Principle: Converting the chiral THQ to the fully saturated DHQ requires reducing the fused benzene ring. This is energetically demanding. The stereochemical outcome (cis vs. trans fusion) is controlled by the catalyst surface and solvent pH. Acidic conditions favor the cis-isomer via a "haptophilicity" mechanism where the protonated amine directs the face of adsorption.

Materials:

-

Substrate: Chiral THQ (from Protocol A).

-

Catalyst:

(Adams' Catalyst) or -

Solvent: Glacial Acetic Acid (AcOH) or 1M HCl/MeOH.

-

Equipment: High-pressure autoclave (Hastelloy or glass-lined recommended).

Step-by-Step Procedure:

-

Preparation: Dissolve the chiral THQ (1.0 equiv) in Glacial Acetic Acid (0.2 M).

-

Catalyst Loading: Carefully add

(5–10 wt% relative to substrate). Safety Alert: PtO2 is pyrophoric in the presence of H2 or solvents; add under inert atmosphere (Ar/N2). -

Hydrogenation:

-

Seal the autoclave.[1]

-

Purge with

, then -

Pressurize to 50 bar (725 psi)

. -

Heat to 60°C. Stir for 24 hours.

-

-

Filtration: Cool to RT and depressurize. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Neutralization: Concentrate the filtrate to remove bulk AcOH. Dissolve residue in

and wash with saturated -

Isolation: Dry organic layer over

, filter, and concentrate. -

Outcome: This protocol typically yields the cis-decahydroquinoline as the major diastereomer (>90:10 dr).

Application: Synthesis of a DHQ-Thiourea Catalyst

To utilize the prepared scaffold in asymmetric catalysis (e.g., enantioselective Michael additions), the secondary amine is often converted into a bifunctional thiourea.

Reaction Scheme:

Protocol:

-

Dissolve chiral cis-DHQ (1.0 mmol) in anhydrous THF (5 mL).

-

Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 mmol) dropwise.

-

Stir at RT for 4 hours (TLC monitoring: disappearance of amine).

-

Evaporate solvent and recrystallize from Hexane/CH2Cl2.

-

Result: A crystalline, bifunctional organocatalyst ready for use.

Troubleshooting & Quality Control

Cis/Trans Isomer Determination

Distinguishing the cis-fused and trans-fused isomers is critical.[2] Use

| Feature | cis-Decahydroquinoline | trans-Decahydroquinoline |

| Ring Fusion | Flexible (conformational flip possible) | Rigid (locked chair-chair) |

| C4a/C8a Shift | Typically lower field (deshielded) | Typically higher field (shielded) |

| Bohlmann Bands | Absent in IR (2700–2800 cm⁻¹) | Present (due to anti-periplanar lone pair) |

Common Failure Modes

| Problem | Probable Cause | Solution |

| Low ee in Step 1 | Wet solvent or oxidized catalyst | Toluene must be Na-distilled or solvent-column dried. Iodine must be solid/dry. |

| No Reaction in Step 1 | Catalyst poisoning | Ensure Quinoline substrate is free of sulfur impurities (common in coal-tar sources). |

| Incomplete Reduction (Step 2) | Pressure too low | Carbocyclic reduction requires >40 bar H2. Balloon pressure is insufficient. |

| Wrong Diastereomer (Step 2) | Solvent not acidic enough | Switch from MeOH to Glacial AcOH or add 1 eq. of HCl. |

References

-

Iridium-Catalyzed Asymmetric Hydrogenation (The Zhou Method): Wang, W. B., Lu, S. M., Yang, P. Y., Han, X. W., & Zhou, Y. G. (2003). Highly enantioselective iridium-catalyzed hydrogenation of heteroaromatic compounds, quinolines.[4][5][6][7][8][9] Journal of the American Chemical Society, 125(35), 10536-10537.

-

Mechanistic Insight on Iodine Additive: Wang, D. W., Wang, X. B., & Zhou, Y. G. (2009). Highly enantioselective iridium-catalyzed hydrogenation of 2-benzylquinolines and 2-functionalized and 2,3-disubstituted quinolines.[4][10] The Journal of Organic Chemistry, 74(7), 2780-2787.[10]

-

Heterogeneous Hydrogenation Selectivity (Cis/Trans): Vierhapper, F. W., & Eliel, E. L. (1977). Conformational analysis. XXXVI. Protonation and quaternization of cis-and trans-decahydroquinoline. The Journal of Organic Chemistry, 42(1), 51-62.

-

Application in Organocatalysis (Thiourea Synthesis): Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael reaction of malonates to nitroolefins catalyzed by bifunctional organocatalysts. Journal of the American Chemical Society, 125(42), 12672-12673.

Sources

- 1. Important role of H2 spillover in asymmetric hydrogenation of quinolines in hybrid systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. Sci-Hub. pH-Regulated Asymmetric Transfer Hydrogenation of Quinolines in Water / Synfacts, 2009 [sci-hub.box]

- 10. Highly enantioselective iridium-catalyzed hydrogenation of 2-benzylquinolines and 2-functionalized and 2,3-disubstituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Decahydroquinoline-2-carboxylic Acid as a Conformational Constraint in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Conformational Constraint in Peptide Therapeutics

Peptides offer a compelling landscape for drug discovery due to their high specificity and potency.[1] However, their inherent flexibility in solution often leads to a significant entropic penalty upon binding to a biological target, which can negatively impact binding affinity.[1] Furthermore, this conformational ambiguity can render them susceptible to proteolytic degradation, limiting their in vivo stability and therapeutic potential.[1][2] Introducing conformational constraints is a powerful strategy to mitigate these limitations.[1][2][3] By pre-organizing the peptide into a bioactive conformation, we can enhance binding affinity, improve metabolic stability, and increase selectivity.[1][2][3]

Decahydroquinoline-2-carboxylic acid (Dhq), a saturated bicyclic amino acid, serves as an exceptional tool for inducing conformational rigidity in peptides. Its rigid scaffold significantly restricts the available conformational space of the peptide backbone, guiding it towards specific secondary structures. This application note provides a comprehensive guide to the synthesis, incorporation, and characterization of Dhq-containing peptides, offering detailed protocols and insights for researchers in peptide chemistry and drug development.

The Structural Impact of Decahydroquinoline-2-carboxylic Acid

The incorporation of a Dhq residue into a peptide chain imposes significant constraints on the peptide backbone's rotational freedom. The bicyclic ring system of Dhq effectively locks the φ (phi) and ψ (psi) dihedral angles in the vicinity of the incorporation site. The specific stereochemistry of the Dhq isomer used will dictate the precise nature of this constraint, allowing for the rational design of peptides with desired secondary structures, such as β-turns or helical motifs.

Diagram: Conformational Constraint by Dhq

Caption: Incorporation of Dhq reduces peptide flexibility.

Synthesis of Fmoc-Protected Decahydroquinoline-2-carboxylic Acid Isomers

The synthesis of specific stereoisomers of Dhq is a critical first step. While several synthetic routes have been reported, a common approach involves the diastereoselective reduction of a tetrahydroquinoline precursor. The following is a generalized protocol; specific reaction conditions may need to be optimized based on the desired stereoisomer.

Protocol 1: Synthesis of Fmoc-Dhq-OH

-

Starting Material: Commercially available (or synthesized) 1,2,3,4-tetrahydroquinoline-2-carboxylic acid.

-

Protection of the Carboxylic Acid: The carboxylic acid is typically protected as a methyl or benzyl ester to prevent side reactions during subsequent steps.

-

Catalytic Hydrogenation: The aromatic ring of the tetrahydroquinoline is reduced using a suitable catalyst (e.g., Rhodium on alumina) under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial for controlling the stereoselectivity of the reduction.

-

Separation of Diastereomers: The resulting mixture of decahydroquinoline-2-carboxylic acid ester diastereomers is separated using column chromatography.

-

Fmoc Protection: The secondary amine of the desired isomer is protected with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimidyl carbonate) in the presence of a base such as sodium bicarbonate in a solvent mixture like dioxane/water.

-

Deprotection of the Carboxylic Acid: The ester protecting group is removed (e.g., via saponification with LiOH for a methyl ester) to yield the final Fmoc-Dhq-OH.

-

Characterization: The final product should be thoroughly characterized by NMR spectroscopy and mass spectrometry to confirm its structure and stereochemistry.

Incorporation of Dhq into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Dhq-OH into a growing peptide chain can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.[4][5][6] However, due to the sterically hindered nature of this non-canonical amino acid, optimized coupling conditions are often required.

Diagram: SPPS Workflow for Dhq Incorporation

Caption: SPPS cycle for incorporating Dhq into a peptide.

Protocol 2: Solid-Phase Peptide Synthesis of a Dhq-Containing Peptide

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling reagents.

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Dhq Coupling:

-

Dissolve Fmoc-Dhq-OH (1.5-2 equivalents) and a coupling agent such as HATU (1.5-2 equivalents) in DMF.

-

Add a base, typically diisopropylethylamine (DIPEA) (3-4 equivalents), to the solution.

-

Add the activated Fmoc-Dhq-OH solution to the resin and allow the coupling reaction to proceed for 2-4 hours at room temperature. A longer coupling time may be necessary due to the steric hindrance of Dhq.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be required.

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Subsequent Amino Acid Couplings: Continue the peptide synthesis by repeating the deprotection, washing, and coupling steps for the remaining amino acids in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Table 1: Recommended Coupling Reagents for Dhq Incorporation

| Coupling Reagent | Additive | Base | Comments |

| HATU | - | DIPEA | Highly efficient and generally recommended for sterically hindered amino acids. |

| HBTU | HOBt | DIPEA | A classic and effective coupling reagent. |

| PyBOP | - | DIPEA | Another powerful coupling reagent, particularly useful for difficult couplings. |

| DIC | HOBt | - | A carbodiimide-based coupling system; the urea byproduct can sometimes be difficult to remove.[7] |

Structural Characterization of Dhq-Containing Peptides

Determining the three-dimensional structure of Dhq-containing peptides is crucial to understanding the conformational effects of this modification. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.[8][9][10][11]

Protocol 3: Conformational Analysis by 2D NMR Spectroscopy

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture). The choice of solvent can influence the peptide's conformation.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity and proper folding.

-

2D TOCSY (Total Correlation Spectroscopy): This experiment is used to assign the proton resonances within each amino acid residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximities between protons. The presence of specific NOE/ROE cross-peaks can be used to determine inter-proton distances, which are essential for structure calculation.[10]

-

Structure Calculation: Use the distance restraints obtained from NOESY/ROESY data, along with any dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures using molecular modeling software (e.g., CYANA, XPLOR-NIH).

-

Analysis: Analyze the resulting ensemble of structures to determine the preferred conformation of the peptide and the specific structural motifs induced by the Dhq residue.

Applications in Drug Discovery: A Case Study

The incorporation of Dhq can significantly enhance the biological activity and metabolic stability of therapeutic peptides. For instance, in the development of antagonists for a G-protein coupled receptor (GPCR), a flexible native peptide ligand may show moderate affinity. By systematically replacing residues with different Dhq isomers, it is possible to identify a conformationally constrained analog with significantly improved binding affinity and resistance to enzymatic degradation.

Diagram: Dhq in a Signaling Pathway

Caption: Dhq peptide blocking a GPCR signaling pathway.

Table 2: Hypothetical Comparison of a Native Peptide and its Dhq-Constrained Analog

| Property | Native Peptide | Dhq-Constrained Peptide | Rationale for Improvement |

| Binding Affinity (Ki) | 50 nM | 2 nM | Pre-organization of the peptide into the bioactive conformation reduces the entropic penalty of binding. |

| Proteolytic Stability | t½ = 15 min | t½ > 4 hours | The rigid structure of the Dhq residue hinders recognition and cleavage by proteases.[12][13][14] |

| In vivo Efficacy | Moderate | High | Improved binding affinity and enhanced stability lead to a more potent and longer-lasting therapeutic effect. |

Conclusion

Decahydroquinoline-2-carboxylic acid is a valuable tool for medicinal chemists and peptide scientists seeking to develop novel, potent, and stable peptide-based therapeutics. By providing a rigid scaffold that enforces specific backbone conformations, Dhq enables the rational design of peptidomimetics with improved pharmacological properties. The protocols and insights provided in this application note offer a foundation for the successful synthesis, incorporation, and characterization of Dhq-containing peptides, paving the way for the discovery of next-generation peptide drugs.

References

- Vertex AI Search. (n.d.).

- LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?.

- JACS Directory. (2016, November 13). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin.

- PMC. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.

- Journal of the American Chemical Society. (2007, May 16).

- Benchchem. (n.d.). D-Amino Acids in Peptide Chemistry: An In-depth Technical Guide.

- PMC. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine.

- PMC - NIH. (n.d.). High throughput synthesis of peptides and peptidomimetics.

- MDPI. (2011, May 3).

- Website. (2024, March 17). Peptide therapeutics: reconstructing protein surfaces using constrained peptides.

- CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis.

- Website. (2025, June 18). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?.

- Website. (n.d.).

- YouTube. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR.

- Chapman University Digital Commons. (n.d.). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy.

- Books. (2020, November 26). The Use of d-Amino Acids for Peptide Self-assembled Systems.

- Indian Academy of Sciences. (n.d.).

- Encyclopedia MDPI. (2021, February 25).

- Website. (n.d.). Novel conformationally-constrained β-peptides characterized by 1H NMR chemical shifts.

- PMC. (2021, January 29). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs.

- PubMed. (n.d.). Synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. Part 1 ....

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. Part 1. Absolute configurations of 1,2,3,4-tetrahydroquinoline-2-carboxylic acids and 2-substituted 1,2,3,4-tetrahydroquinolines.

- Website. (n.d.). Synthetic and conformational studies on dehydrovaline-containing model peptides.

- ResearchGate. (2025, August 6). Synthesis and Conformational Studies of Peptidomimetics Containing a New Bifunctional Diketopiperazine Scaffold Acting as a β-Hairpin Inducer.

- ResearchGate. (2025, December 21). (PDF)

- Website. (2023, July 27). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides.

- Deep Blue Repositories. (n.d.). Synthesis and Peptide Bond Orientation in Tetrapeptides Containing ~-Azetidine-2-Carboxylic Acid and L-Proline.

- Website. (n.d.). Recent development of peptide coupling reagents in organic synthesis.

Sources

- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformationally Constrained Peptides | Encyclopedia MDPI [encyclopedia.pub]

- 3. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]

- 4. researchgate.net [researchgate.net]

- 5. jacsdirectory.com [jacsdirectory.com]

- 6. High throughput synthesis of peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. ias.ac.in [ias.ac.in]

- 11. Novel conformationally-constrained β-peptides characterized by 1H NMR chemical shifts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. lifetein.com [lifetein.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

Application Note: Reaction Conditions for Coupling Decahydroquinoline-2-Carboxylic Acid with Amines

An Application Guide for Researchers

Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings

Decahydroquinoline-2-carboxylic acid is a saturated bicyclic amino acid analog that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its rigid, sterically demanding structure offers a unique conformational constraint that can be exploited to enhance the pharmacological properties of peptide-based therapeutics. However, this same structural rigidity presents a significant synthetic challenge. The formation of an amide bond between the sterically hindered carboxylic acid of decahydroquinoline and an amine is often kinetically slow, leading to incomplete reactions, low yields, and an increased risk of side reactions.[3][4]

Conventional amide coupling methods may prove insufficient for such demanding substrates.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal reaction conditions for the successful coupling of decahydroquinoline-2-carboxylic acid with amines. We will delve into the rationale behind reagent selection, provide detailed experimental protocols, and offer mechanistic insights and troubleshooting strategies to overcome the inherent difficulties of this transformation.

The Crucial Choice: Selecting an Appropriate Coupling Reagent

The success of the coupling reaction hinges on the effective activation of the carboxylic acid. The choice of coupling reagent is therefore the most critical parameter. For sterically hindered substrates like decahydroquinoline-2-carboxylic acid, the reagent must be highly reactive yet selective enough to minimize side reactions, particularly racemization at the chiral center.

The three main classes of modern coupling reagents are carbodiimides, uronium/aminium salts, and phosphonium salts.[6]

-

Carbodiimides (e.g., EDC, DCC): These are widely used due to their cost-effectiveness and ease of use.[7][8] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly advantageous as its urea byproduct is water-soluble, simplifying purification.[6][9] However, for hindered couplings, carbodiimides alone are often slow and can lead to racemization.[6] Their efficacy is dramatically improved by the use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), which form a more reactive, less racemization-prone active ester.[9][10]

-

Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are generally superior for difficult couplings involving sterically hindered amino acids.[3][11] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is considered the gold standard. It incorporates the HOAt moiety directly into its structure, leading to rapid formation of a highly reactive OAt-active ester, which accelerates the coupling and significantly suppresses racemization.[12][13] A potential side reaction with uronium salts is the guanidinylation of the free amine if the coupling reagent is used in large excess, which can terminate the reaction.[14][15]

-

Phosphonium Salts (e.g., PyBOP): Reagents like PyBOP ((Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate)) are also exceptionally effective for hindered systems.[6] They offer activation rates comparable to uronium salts but have the distinct advantage of not causing guanidinylation side reactions.[6][14] The primary drawback can be their higher cost compared to other reagents.[14]

| Reagent Class | Example(s) | Advantages | Disadvantages | Recommendation for Decahydroquinoline |

| Carbodiimide | EDC, DCC | Cost-effective; water-soluble byproduct (EDC).[6][9] | Slower kinetics for hindered substrates; higher risk of racemization without additives.[6] | Viable with HOBt/HOAt, but may require longer reaction times or elevated temperatures.[9] |

| Uronium/Aminium | HATU, HBTU | Very fast reaction rates; low racemization (especially HATU); highly effective for hindered substrates.[3][11][12] | Higher cost; potential for guanidinylation side reaction with excess reagent.[14][15] | Highly Recommended. The preferred choice for initial attempts to ensure high yield and purity. |

| Phosphonium | PyBOP | Excellent reactivity; low racemization; no risk of guanidinylation.[6][14] | Generally the most expensive option; byproducts can be difficult to remove.[14] | Excellent alternative to HATU, particularly if guanidinylation is a concern or in cyclization reactions. |

Optimizing Key Reaction Parameters

Beyond the coupling reagent, several other factors must be carefully controlled.

-

Base: The reaction requires a non-nucleophilic organic base to deprotonate the carboxylic acid and the amine salt (if applicable). A sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is essential.[6][16] These bases are too bulky to act as nucleophiles themselves, preventing unwanted side reactions. Typically, 2-3 equivalents are used.

-

Solvent: Anhydrous, polar aprotic solvents are the standard choice. Dimethylformamide (DMF) is most common, though Dichloromethane (DCM) can also be used.[9][13] Ensure the solvent is truly anhydrous, as water will hydrolyze the activated intermediates and deactivate the coupling reagent.[9]

-

Temperature: The activation step is typically performed at 0 °C to control the exothermic reaction and minimize potential side reactions. The reaction is then allowed to warm to room temperature and stirred until completion.[9][17] For particularly challenging couplings, gentle heating (e.g., 40-50 °C) can be employed, but this should be a last resort as it increases the risk of racemization.[18]

-

Stoichiometry: To drive the reaction to completion, a slight excess of the amine and coupling reagent relative to the carboxylic acid is recommended. A typical starting point is 1.0 equivalent of carboxylic acid, 1.1-1.2 equivalents of amine, 1.1-1.2 equivalents of coupling reagent, and 2.5-3.0 equivalents of base. [9]

Experimental Protocols

The following are robust, field-proven protocols. Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

This protocol is optimized for high efficiency and is the recommended first approach for this challenging substrate.

Materials:

-

Decahydroquinoline-2-carboxylic acid (1.0 equiv)

-

Amine (or amine hydrochloride salt) (1.1 equiv)

-

HATU (1.1 equiv)

-

DIPEA (2.5 equiv if using free amine; 3.5 equiv if using amine HCl salt)

-

Anhydrous DMF (to make a ~0.1 M solution)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the decahydroquinoline-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

-

Dissolve the solids in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add DIPEA dropwise to the cooled solution. Stir for 5-10 minutes. This is the pre-activation step.

-

In a separate flask, dissolve the amine (1.1 equiv) in a small amount of anhydrous DMF.

-

Add the amine solution dropwise to the pre-activated carboxylic acid mixture at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid (to remove excess DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

This protocol is a more economical option that can be effective, though it may require longer reaction times.

Materials:

-

Decahydroquinoline-2-carboxylic acid (1.0 equiv)

-

Amine (or amine hydrochloride salt) (1.2 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

DIPEA or Triethylamine (TEA) (3.0 equiv)

-

Anhydrous DCM or DMF (to make a ~0.1 M solution)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the decahydroquinoline-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.2 equiv).[9]

-

Dissolve the mixture in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[9]

-

Add DIPEA (3.0 equiv) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up: If using DCM, wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. If using DMF, perform a liquid-liquid extraction after diluting with ethyl acetate as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[17]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualization of Key Processes

Caption: General workflow for amide coupling.

The superior performance of HATU is rooted in its mechanism, which proceeds through a highly reactive OAt-ester intermediate.[12][19]

Caption: Activation pathway using HATU reagent.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficiently reactive coupling reagent. 2. Reagents (especially solvent) are not anhydrous. 3. Steric hindrance is too great for the conditions. | 1. Switch from EDC/HOBt to HATU or PyBOP.[3][9] 2. Use freshly distilled/dried solvents and new bottles of reagents. 3. Increase reaction time, gently heat to 40-50 °C, or perform a "double coupling" (add a second portion of reagents after the initial reaction time).[18][20] |

| Multiple Byproducts | 1. Racemization of the chiral center. 2. Guanidinylation of the amine (if using HBTU/HATU). 3. Formation of N-acylurea (with carbodiimides). | 1. Ensure the reaction is run at 0 °C to RT. Use HATU, which is known to suppress racemization.[12] 2. Use a maximum of 1.1-1.2 equivalents of the uronium reagent. If the problem persists, switch to a phosphonium reagent like PyBOP.[14][15] 3. Add HOBt or HOAt as an additive to intercept the O-acylisourea intermediate.[6] |

| Difficult Purification | 1. Excess unreacted starting materials. 2. Dicyclohexylurea (DCU) byproduct from DCC is insoluble. 3. Byproducts from coupling reagents (e.g., HMPA from BOP). | 1. Optimize stoichiometry. Ensure thorough aqueous work-up to remove acidic/basic components. 2. Use EDC instead of DCC; its urea byproduct is water-soluble.[6] 3. Choose modern reagents like HATU or PyBOP which produce more easily separable byproducts.[6] |

References

-

Emerging Methods in Amide- And Peptide-Bond Formation . PubMed. Available from: [Link]

-